Cas no 1397685-06-1 (2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
2-Oxo-2-phenylethyl 3,4-diaminobenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-2-phenylethyl 3,4-diaminobenzoate
- phenacyl 3,4-diaminobenzoate
- 1397685-06-1
- SB81973
- 2-Oxo-2-phenylethyl3,4-diaminobenzoate
- SCHEMBL8359025
-
- Inchi: 1S/C15H14N2O3/c16-12-7-6-11(8-13(12)17)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8H,9,16-17H2
- InChI Key: IRYZQDQAWFYLGQ-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=C(C(=C1)N)N)=O)CC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 270.10044231g/mol
- Monoisotopic Mass: 270.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 95.4Ų
2-Oxo-2-phenylethyl 3,4-diaminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095509-1g |
2-Oxo-2-phenylethyl 3,4-diaminobenzoate |
1397685-06-1 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Crysdot LLC | CD12145787-1g |
2-Oxo-2-phenylethyl 3,4-diaminobenzoate |
1397685-06-1 | 95+% | 1g |
$313 | 2024-07-23 |
2-Oxo-2-phenylethyl 3,4-diaminobenzoate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Oxo-2-phenylethyl 3,4-diaminobenzoate
Introduction to 2-Oxo-2-phenylethyl 3,4-diaminobenzoate (CAS No. 1397685-06-1)
2-Oxo-2-phenylethyl 3,4-diaminobenzoate (CAS No. 1397685-06-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, which include a 2-oxo-2-phenylethyl moiety and a 3,4-diaminobenzoate group. These functional groups contribute to the compound's potential biological activities and its utility in various applications.
The chemical structure of 2-Oxo-2-phenylethyl 3,4-diaminobenzoate is composed of a benzene ring with two amino groups at the 3 and 4 positions, which are conjugated to a carboxylate group. The 2-oxo-2-phenylethyl moiety adds an additional layer of complexity, featuring a ketone group and a phenyl ring. This combination of functional groups imparts unique physical and chemical properties to the compound, making it an interesting subject for both academic and industrial research.
In recent years, there has been a growing interest in the development of new compounds with potential therapeutic applications. 2-Oxo-2-phenylethyl 3,4-diaminobenzoate has been studied for its potential as an anti-inflammatory agent due to its ability to modulate specific signaling pathways involved in inflammation. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses.
Beyond its anti-inflammatory properties, 2-Oxo-2-phenylethyl 3,4-diaminobenzoate has also been explored for its antioxidant activity. The presence of the 3,4-diaminobenzoate group contributes to the compound's ability to scavenge free radicals and reduce oxidative stress. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The pharmacokinetic profile of 2-Oxo-2-phenylethyl 3,4-diaminobenzoate has been evaluated in several preclinical studies. These studies have demonstrated that the compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain and liver. The compound is metabolized primarily by hepatic enzymes, with the major metabolites being excreted in urine and feces.
Toxicity studies have shown that 2-Oxo-2-phenylethyl 3,4-diaminobenzoate is generally well-tolerated at therapeutic doses. However, like any new chemical entity, it is important to conduct comprehensive safety assessments before advancing to clinical trials. Preclinical data suggest that the compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
In addition to its therapeutic potential, 2-Oxo-2-phenylethyl 3,4-diaminobenzoate has also been investigated for its use as a synthetic intermediate in organic synthesis. The versatile nature of its functional groups makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This aspect highlights the compound's importance not only in pharmaceutical research but also in broader chemical synthesis applications.
The current landscape of drug discovery and development is highly competitive, with a constant need for novel compounds that can address unmet medical needs. 2-Oxo-2-phenylethyl 3,4-diaminobenzoate represents one such candidate that shows promise in multiple therapeutic areas. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
In conclusion, 2-Oxo-2-phenylethyl 3,4-diaminobenzoate (CAS No. 1397685-06-1) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing various health challenges.
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